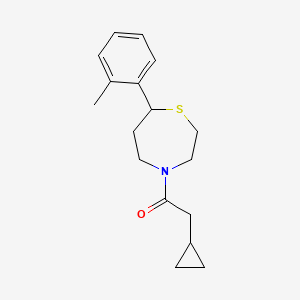![molecular formula C18H32N4O2 B2682395 N-(1-cyanocyclopentyl)-2-[4-(2-hydroxy-3,3-dimethylbutyl)piperazin-1-yl]acetamide CAS No. 1311979-85-7](/img/structure/B2682395.png)
N-(1-cyanocyclopentyl)-2-[4-(2-hydroxy-3,3-dimethylbutyl)piperazin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-2-[4-(2-hydroxy-3,3-dimethylbutyl)piperazin-1-yl]acetamide is a complex organic compound that features a cyanocyclopentyl group, a piperazine ring, and a hydroxy-dimethylbutyl side chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-[4-(2-hydroxy-3,3-dimethylbutyl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the cyanocyclopentyl group: This can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.
Piperazine ring formation: Piperazine can be synthesized from ethylenediamine and diethylene glycol.
Attachment of the hydroxy-dimethylbutyl side chain: This step involves the reaction of piperazine with 2-hydroxy-3,3-dimethylbutyl chloride under nucleophilic substitution conditions.
Final coupling: The cyanocyclopentyl group is coupled with the piperazine derivative using acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperazine ring can undergo various substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving piperazine derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. Generally, compounds with piperazine rings can interact with neurotransmitter receptors, enzymes, or ion channels. The cyanocyclopentyl group and hydroxy-dimethylbutyl side chain could modulate the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-cyanocyclopentyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide
- N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide
Uniqueness
N-(1-cyanocyclopentyl)-2-[4-(2-hydroxy-3,3-dimethylbutyl)piperazin-1-yl]acetamide is unique due to the presence of the hydroxy-dimethylbutyl side chain, which could impart distinct physicochemical properties and biological activities compared to its analogs.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[4-(2-hydroxy-3,3-dimethylbutyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N4O2/c1-17(2,3)15(23)12-21-8-10-22(11-9-21)13-16(24)20-18(14-19)6-4-5-7-18/h15,23H,4-13H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMCYDDPOHKFGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN1CCN(CC1)CC(=O)NC2(CCCC2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2682313.png)
![4-benzyl-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2682315.png)

![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2682318.png)
![2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2682320.png)
![2-[[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2682322.png)
![2,5-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2682323.png)

![5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2682328.png)



![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] (2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2682332.png)

